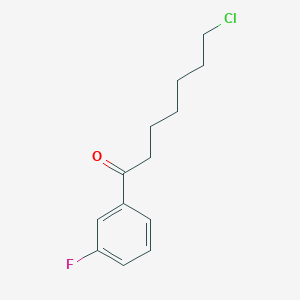

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-(3-fluorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAFPIKIOVMZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642210 | |

| Record name | 7-Chloro-1-(3-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-02-7 | |

| Record name | 7-Chloro-1-(3-fluorophenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(3-fluorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 7 Chloro 1 3 Fluorophenyl 1 Oxoheptane

Strategic Retrosynthesis of 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

Key Disconnections and Precursor Analysis

The structure of this compound offers two primary strategic disconnections for retrosynthetic analysis.

Friedel-Crafts Acylation Approach: The most prominent disconnection is at the carbon-carbon bond between the carbonyl group and the 3-fluorophenyl ring. This disconnection is based on the well-established Friedel-Crafts acylation reaction. wikipedia.orgsaskoer.cabyjus.com This approach identifies 3-fluorobenzene and 7-chloroheptanoyl chloride as the key precursors. The acyl chloride can be readily prepared from 7-chloroheptanoic acid.

Functional Group Interconversion Approach: An alternative disconnection involves the C-Cl bond at the terminus of the heptanoyl chain. This suggests a precursor such as 1-(3-fluorophenyl)-7-hydroxyheptan-1-one, which could then be chlorinated in a subsequent step.

Between these strategies, the Friedel-Crafts acylation is often more direct for assembling the core structure of aryl ketones.

| Disconnection Approach | Bond Cleaved | Key Precursors |

|---|---|---|

| Friedel-Crafts Acylation | Aryl C-C(O) | 3-Fluorobenzene and 7-Chloroheptanoyl chloride |

| Functional Group Interconversion | C-Cl | 1-(3-fluorophenyl)-7-hydroxyheptan-1-one |

Chemoselectivity and Regioselectivity Challenges in Synthetic Design

The primary synthetic route via Friedel-Crafts acylation presents specific challenges related to selectivity:

Regioselectivity: The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing group due to its electron-donating resonance effect, despite its inductive electron-withdrawing nature. This means that during the electrophilic aromatic substitution, the incoming 7-chloroheptanoyl group could potentially add at the positions ortho or para to the fluorine atom. The formation of the desired meta-substituted product, this compound, is therefore not the major product under standard Friedel-Crafts conditions. To achieve the desired 3-substitution pattern, one would typically start with a precursor that already has the correct substitution, such as 3-fluoro-bromobenzene, which could then be converted to an organometallic reagent for coupling with the acyl chloride. However, for a direct acylation of a substituted benzene, controlling regioselectivity is a significant hurdle.

Chemoselectivity: The 7-chloroheptanoyl chloride possesses two electrophilic sites: the acyl chloride carbon and the carbon bearing the terminal chlorine. The Lewis acid catalyst used in the Friedel-Crafts reaction could potentially coordinate with the terminal alkyl chloride, leading to side reactions such as intramolecular cyclization (though less likely for a 7-membered ring) or intermolecular alkylation of another aromatic ring. The reaction conditions must be optimized to favor acylation over these competing pathways.

Development of Novel Synthetic Routes and Optimized Reaction Conditions

Advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of reactions like the Friedel-Crafts acylation.

Catalytic Approaches in the Synthesis of this compound

The traditional Friedel-Crafts acylation requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the product ketone complexes with the catalyst, rendering it inactive. wikipedia.org Modern approaches aim to overcome this limitation.

Stoichiometric Lewis Acid Catalysis: The reaction of 3-fluorobenzene with 7-chloroheptanoyl chloride using more than one equivalent of AlCl₃ would be the classical approach. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or carbon disulfide. An aqueous workup is necessary to decompose the catalyst-ketone complex.

Catalytic Lewis Acid Systems: Research has focused on developing truly catalytic systems. Lanthanide triflates, for example, have been shown to be effective in catalytic amounts for Friedel-Crafts acylations. acs.org Solid acid catalysts, such as zeolites, offer advantages in terms of ease of separation and reusability, contributing to a more efficient process. acs.org These catalysts are less prone to deactivation by the product ketone.

Sustainable and Green Chemical Methodologies for Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. wikipedia.org For the synthesis of this compound, several green strategies can be envisioned.

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives is a key goal. Ionic liquids and deep eutectic solvents (DES) have emerged as promising media for Friedel-Crafts reactions. rsc.orgresearchgate.net For instance, a DES formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can function as both the solvent and the catalyst, simplifying the reaction setup and reducing waste. rsc.orgresearchgate.net

Alternative Acylating Agents: Instead of using the moisture-sensitive and corrosive 7-chloroheptanoyl chloride, the corresponding carboxylic acid (7-chloroheptanoic acid) could potentially be used directly in the presence of a suitable catalyst system, such as graphite (B72142) and methanesulfonic acid, which would generate water as the only byproduct. organic-chemistry.org

| Methodology | Catalyst | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Classical Friedel-Crafts | Stoichiometric AlCl₃ | Dichloromethane | Well-established, high yield | Large amount of waste, hazardous solvent |

| Catalytic Solid Acid | Zeolites (e.g., HBEA) | Toluene or solvent-free | Reusable catalyst, easier workup | May require higher temperatures |

| Green Solvent/Catalyst | [CholineCl][ZnCl₂]₃ | [CholineCl][ZnCl₂]₃ (itself) | Low volatility, reusable, reduced waste | Viscosity, cost of ionic liquid |

Advanced Characterization Techniques for Structural Confirmation

The unambiguous structural confirmation of this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the 3-fluorophenyl ring, with coupling patterns influenced by the fluorine atom. The aliphatic protons of the heptanoyl chain would appear as multiplets, with the protons alpha to the carbonyl group shifted downfield (around 2.5-3.0 ppm) and the protons adjacent to the chlorine atom also downfield (around 3.5 ppm).

¹³C NMR: The carbon NMR spectrum would provide definitive evidence for the structure, with a characteristic signal for the carbonyl carbon in the range of 190-215 ppm. pressbooks.pub The carbons of the aromatic ring would show splitting due to coupling with the fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of one chlorine atom in the molecule. libretexts.orglibretexts.orgjove.com

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone. Due to conjugation with the phenyl ring, this peak is expected to appear in the region of 1685-1690 cm⁻¹. spectroscopyonline.comwpmucdn.com

| Technique | Expected Key Feature | Approximate Value/Region |

|---|---|---|

| ¹H NMR | Protons α to C=O | 2.5 - 3.0 ppm |

| Protons α to Cl | ~3.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 215 ppm |

| Mass Spectrometry | Isotopic Pattern | M⁺ and M+2 peaks in ~3:1 ratio |

| IR Spectroscopy | C=O Stretch | 1685 - 1690 cm⁻¹ |

Spectroscopic Elucidation Methods (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for determining the carbon-hydrogen framework.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values (proton count). The aromatic protons on the 3-fluorophenyl ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons of the heptanoyl chain would resonate in the upfield region (δ 1.0-3.5 ppm), with characteristic splitting patterns indicating their connectivity. The methylene (B1212753) group adjacent to the carbonyl (C2) would be the most deshielded of the aliphatic protons, while the methylene group attached to the chlorine atom (C7) would also show a significant downfield shift.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The carbonyl carbon would be readily identifiable by its characteristic downfield shift (δ > 190 ppm). The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The aliphatic carbons would resonate in the upfield region (δ 20-50 ppm).

¹⁹F NMR spectroscopy would confirm the presence of the fluorine atom, showing a single resonance with coupling to adjacent protons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound would be the strong carbonyl (C=O) stretch, typically observed around 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region, 600-800 cm⁻¹).

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (molecular formula C₁₃H₁₆ClFO), the molecular ion peak [M]⁺ would be observed at m/z 242.7. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), -CH₂CO- (triplet, δ ~3.0 ppm), -CH₂Cl (triplet, δ ~3.5 ppm), other aliphatic protons (multiplets, δ 1.2-1.9 ppm) |

| ¹³C NMR | C=O (δ > 190 ppm), Aromatic C-F (doublet, ¹JCF ~245 Hz), other aromatic carbons (δ 110-165 ppm), -CH₂Cl (δ ~45 ppm), -CH₂CO- (δ ~38 ppm) |

| IR (cm⁻¹) | C=O stretch (~1690), Aromatic C=C stretch (~1600, 1480), C-H stretch (2850-3100), C-F stretch (~1250), C-Cl stretch (600-800) |

| Mass Spec (m/z) | [M]⁺ at 242.7, [M+2]⁺ at 244.7 (approx. 1:3 ratio), fragments corresponding to acylium ion and loss of the chloroheptyl chain. |

Chromatographic Separation and Purity Assessment Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a suitable technique for analyzing this volatile compound. A non-polar or medium-polarity capillary column would be used, and the retention time would be characteristic of the compound under specific temperature programming conditions. GC-FID would be used for quantitative purity analysis, while GC-MS would aid in the identification of impurities by their mass spectra.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment, particularly for less volatile compounds or for preparative scale purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be employed. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring absorbs significantly (e.g., ~254 nm). The purity of the sample would be determined by the relative area of the main peak.

Interactive Data Table: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

| GC | 5% Phenyl Polysiloxane | Helium | FID or MS |

| HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water | UV (e.g., 254 nm) |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing. Obtaining a single crystal suitable for X-ray diffraction would be a prerequisite for this analysis.

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process for this compound would require careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. A likely synthetic route would be the Friedel-Crafts acylation of 3-fluoroanisole (B32098) or fluorobenzene (B45895) with 7-chloroheptanoyl chloride.

Key Optimization Parameters:

Catalyst Selection and Loading: While AlCl₃ is a common Lewis acid for Friedel-Crafts reactions, its stoichiometric requirement and the generation of acidic waste streams are drawbacks. Optimization would explore more environmentally benign and recyclable catalysts, such as zeolites or other solid acids. The catalyst loading would be minimized to reduce cost and waste.

Solvent Selection: The choice of solvent is critical for reaction efficiency and safety. Chlorinated solvents, while common in laboratory settings, are often avoided in industrial processes due to environmental concerns. Alternative solvents such as nitrobenzene (B124822) or carbon disulfide might be considered, but their toxicity and flammability are also concerns. Solvent-free conditions, if feasible, would be highly desirable.

Temperature and Reaction Time: The reaction temperature would be carefully controlled to balance the reaction rate with the formation of by-products. The reaction time would be optimized to ensure complete conversion of the starting materials while minimizing degradation of the product.

Work-up and Purification: The work-up procedure would be designed to be simple, efficient, and scalable. This would involve quenching the reaction, separating the aqueous and organic layers, and removing the solvent. Purification methods such as distillation or recrystallization would be favored over chromatography for large-scale production due to cost and throughput considerations.

Scale-Up Challenges:

Heat Transfer: Friedel-Crafts acylations are often exothermic. Efficient heat removal is crucial on a large scale to prevent runaway reactions. The choice of reactor and agitation system would be critical.

Reagent Addition: The rate of addition of the acylating agent and catalyst would be carefully controlled to manage the reaction exotherm.

Material Compatibility: The corrosive nature of the reagents and by-products (e.g., HCl) would necessitate the use of reactors made from compatible materials, such as glass-lined steel.

Waste Management: The development of a sustainable process would require a strategy for the treatment and disposal of waste streams, including the spent catalyst and acidic aqueous waste.

Chemical Reactivity, Transformation, and Derivatization of 7 Chloro 1 3 Fluorophenyl 1 Oxoheptane

Nucleophilic and Electrophilic Reactivity Patterns of 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane

The presence of multiple electrophilic centers and nucleophilic atoms defines the reactivity patterns of this compound.

The carbonyl group (C=O) is a dominant feature of the molecule's reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. In contrast to electrophilic addition reactions seen in alkenes, aldehydes and ketones typically undergo nucleophilic addition. ncert.nic.in

Aldehydes are generally more reactive in nucleophilic additions than ketones for both steric and electronic reasons. ncert.nic.in In the case of this compound, an aryl alkyl ketone, the presence of two carbon substituents (the 3-fluorophenyl ring and the hexyl chloride chain) on the carbonyl carbon results in greater steric hindrance compared to an aldehyde. ncert.nic.inquora.com Electronically, the alkyl and aryl groups attached to the carbonyl carbon are electron-donating, which reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity towards nucleophiles. quora.com

Key reactions at the carbonyl group include:

Nucleophilic Addition: A wide range of nucleophiles can attack the carbonyl carbon. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), add irreversibly to form tertiary alcohols upon acidic workup. msu.eduallstudiesjournal.com Weaker nucleophiles, such as water, alcohols, and amines, can also add, often in a reversible manner, to form hydrates, hemiacetals/hemiketals, and imines, respectively. ncert.nic.inmsu.edu

Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). allstudiesjournal.comfiveable.me Catalytic hydrogenation can also be employed. imperial.ac.uk

A summary of representative nucleophilic addition reactions at the carbonyl group is presented in Table 1.

| Reagent | Product Type |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

This table illustrates the expected products from the reaction of this compound with various nucleophilic reagents based on the general reactivity of ketones.

The molecule possesses two halogen atoms, each with distinct reactivity.

Alkyl Halogen (Chloro): The 7-chloroheptyl chain is a primary alkyl halide. The carbon atom bonded to the chlorine is electrophilic due to the polar C-Cl bond. uci.edu This site is prone to nucleophilic substitution, primarily through an S_N2 mechanism, where a nucleophile attacks the carbon and displaces the chloride ion. viu.camsu.edu The rate of this reaction is influenced by the strength of the nucleophile and steric hindrance around the reaction center. msu.edu Common nucleophiles like hydroxide, alkoxides, cyanide, and amines can displace the chloride to introduce new functional groups. uci.edujove.com Elimination reactions (E2 mechanism) can also occur, particularly in the presence of strong, sterically hindered bases, leading to the formation of an alkene. libretexts.org

Aryl Halogen (Fluoro): The fluorine atom attached to the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (S_NAr). stackexchange.com Aryl halides typically require activation by strong electron-withdrawing groups at the ortho or para positions to undergo S_NAr reactions. stackexchange.com The 3-fluorophenyl group in this molecule is not strongly activated. However, fluorine's high electronegativity can stabilize the intermediate Meisenheimer complex formed during nucleophilic attack, which can sometimes make aryl fluorides more reactive in S_NAr reactions than other aryl halides. stackexchange.comwyzant.com Reactions of non-activated aryl fluorides often require harsh conditions or specialized catalysts to proceed. researchgate.netrsc.org

The comparative reactivity of the two halogen atoms is summarized in Table 2.

| Halogen | Position | Typical Reaction | Reactivity |

| Chloro | Alkyl Chain (C7) | Nucleophilic Substitution (S_N2) | High |

| Fluoro | Aryl Ring (C3') | Nucleophilic Aromatic Substitution (S_NAr) | Low (non-activated) |

This table compares the expected reactivity of the chloro and fluoro substituents in this compound under typical nucleophilic conditions.

Radical and Photochemical Transformations of this compound

Aromatic ketones are known to undergo a variety of photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited from its ground state to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. msu.edunih.gov This excited triplet state can participate in several transformations:

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can produce pinacols. acs.org

Norrish Type Reactions: The excited ketone can undergo cleavage of the bonds adjacent to the carbonyl group. Norrish Type I cleavage involves the homolytic cleavage of the acyl-carbon bond to form two radical fragments. Norrish Type II cleavage involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon of the alkyl chain, leading to the formation of a shorter ketone and an alkene. nih.gov

Radical Addition: The carbonyl group can be a precursor for the formation of ketyl radicals through single-electron transfer from a reductant. rsc.org These radicals can then participate in C-C bond-forming reactions. Ketones and aldehydes can also be used as sources of alkyl radicals for C-H alkylation of heteroarenes through a combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS). nih.gov The alkyl portion of the molecule can also participate in radical reactions, such as dehalogenation using reagents like tributyltin hydride. libretexts.org

Stereoselective and Enantioselective Transformations Involving this compound

The carbonyl carbon of this compound is prochiral. This means that nucleophilic addition to the carbonyl group can generate a new stereocenter, leading to the formation of enantiomeric products.

Enantioselective Reduction: The reduction of the prochiral ketone to a chiral secondary alcohol is a common and well-studied transformation. wikipedia.orgnih.gov This can be achieved with high enantioselectivity using various methods:

Catalytic Asymmetric Reduction: Chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands, are effective for the enantioselective reduction of ketones. wikipedia.orgrsc.org

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases found in microorganisms like yeast or bacteria, can reduce prochiral ketones with excellent enantioselectivity, often favoring one enantiomer of the alcohol product. nih.govnih.govresearchgate.net

Enantioselective Addition: Chiral reagents or catalysts can be used to achieve the enantioselective addition of nucleophiles, such as organometallic reagents, to the carbonyl group, resulting in the formation of chiral tertiary alcohols with high enantiomeric excess.

Enantioselective α-Functionalization: It is also possible to achieve enantioselective functionalization at the carbon atom alpha to the carbonyl group. This can be accomplished by converting the ketone to a silyl (B83357) enol ether, which can then undergo enantioselective reactions with various electrophiles in the presence of a chiral catalyst. nih.gov

A summary of potential stereoselective transformations is provided in Table 3.

| Transformation | Reagent/Catalyst Type | Product |

| Enantioselective Reduction | Chiral Oxazaborolidine Catalyst + Borane (B79455) | Chiral Secondary Alcohol |

| Enantioselective Reduction | Chiral Ru-BINAP Catalyst + H₂ | Chiral Secondary Alcohol |

| Biocatalytic Reduction | Whole-cell Biocatalysts (e.g., yeast) | Chiral Secondary Alcohol |

| Enantioselective Allylation | Chiral Catalyst + Allylboron Reagent | Chiral Tertiary Homoallylic Alcohol |

This table outlines common methods for the stereoselective transformation of the prochiral ketone moiety in this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The functional groups present in this compound allow for a variety of transformations to synthesize structural analogues and derivatives.

Functional group interconversions are fundamental in organic synthesis for modifying a molecule's structure and properties. solubilityofthings.com

From the Carbonyl Group:

Reduction to Alcohol: As previously mentioned, reduction with agents like NaBH₄ yields a secondary alcohol. fiveable.me

Conversion to Alkene: The Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into a carbon-carbon double bond.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can form a new C-N bond, converting the ketone into an amine.

From the Alkyl Chloride:

The terminal chloride is a good leaving group and can be displaced by a variety of nucleophiles to introduce different functional groups, such as:

Azide (N₃⁻), which can be further reduced to a primary amine.

Cyanide (CN⁻), which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Thiolates (RS⁻) to form thioethers.

These interconversions provide pathways to a diverse range of derivatives, allowing for the systematic modification of the molecule's structure.

Exploration of Structure-Reactivity Relationships in Related Compounds

The reactivity of this compound is influenced by the electronic and steric effects of its constituent functional groups. By examining related compounds, we can infer the structure-reactivity relationships pertinent to this molecule. The key structural features are the 3-fluorophenyl group, the carbonyl group, and the 7-chloroheptyl chain.

The presence of a fluorine atom on the aromatic ring is of particular interest. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). acs.orgresearchgate.net This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). acs.orgresearchgate.net However, fluorine can also donate a lone pair of electrons through a resonance effect (+R), which preferentially directs incoming electrophiles to the ortho and para positions. acs.orgresearchgate.net In the case of the 3-fluorophenyl group, the positions ortho and para to the fluorine are also ortho and para to the meta-directing acyl group. This interplay of directing effects will influence the regioselectivity of substitution reactions on the aromatic ring. organicmystery.comlibretexts.org

The carbonyl group is a strong deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. organicmystery.comnumberanalytics.com Therefore, any electrophilic attack on the 3-fluorophenyl ring of this compound would be significantly disfavored and would likely occur at the positions meta to the acyl group (and ortho/para to the fluorine).

The reactivity of the carbonyl group itself is a key feature. Aromatic ketones, in general, are susceptible to nucleophilic addition reactions. numberanalytics.comnumberanalytics.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. numberanalytics.com The reactivity of the carbonyl group can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, like fluorine, can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition reactions. numberanalytics.com

The 7-chloroheptyl chain introduces another reactive site to the molecule. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic substitution reactions. chemguide.co.ukucsb.edu The reactivity of this site is dependent on the nature of the nucleophile and the reaction conditions, which can favor either an S(_N)1 or S(_N)2 mechanism. chemguide.co.uksavemyexams.com The long alkyl chain does not significantly alter the electronic properties of the aromatic ring or the carbonyl group, but its flexibility and length can play a role in intramolecular reactions, such as cyclization, if a suitable nucleophile is introduced into the molecule. rsc.org

Table 1: Predicted Reactivity of Functional Groups in this compound and Related Compounds

| Functional Group | Predicted Reactivity | Influence of Substituents |

| 3-Fluorophenyl Ring | Deactivated towards electrophilic aromatic substitution. | The fluorine atom has a deactivating inductive effect and an ortho, para-directing resonance effect. The acyl group is a strong deactivating, meta-directing group. |

| Carbonyl Group | Susceptible to nucleophilic addition. | The electron-withdrawing fluorine atom may enhance the electrophilicity of the carbonyl carbon. |

| 7-Chloroheptyl Chain | Susceptible to nucleophilic substitution at the C-Cl bond. | The long alkyl chain may allow for intramolecular cyclization reactions. |

Mechanistic Investigations of Reactions involving this compound

Nucleophilic Substitution at the Heptyl Chain:

The reaction of the 7-chloroheptyl chain with a nucleophile can proceed through either an S(_N)1 or S(_N)2 mechanism. chemguide.co.uksavemyexams.com

S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. savemyexams.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the chlorine is at the end of a primary alkyl chain, steric hindrance is minimal, making the S(_N)2 pathway highly probable. chemguide.co.uk

S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. A primary carbocation that would be formed from the heptyl chain is relatively unstable, making the S(_N)1 mechanism less likely under most conditions. chemguide.co.uk

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the 3-fluorophenyl ring proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu

Attack of the electrophile: The aromatic π system acts as a nucleophile and attacks the electrophile (E), forming a C-E bond and a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Addition to the Carbonyl Group:

The reaction of the carbonyl group with a nucleophile typically proceeds through a nucleophilic addition mechanism. numberanalytics.comnumberanalytics.com

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group and forming a tetrahedral intermediate with a negative charge on the oxygen atom. numberanalytics.com

Protonation: The negatively charged oxygen is then protonated, usually by a weak acid or the solvent, to give the final alcohol product. youtube.com

The rate of this reaction is influenced by the strength of the nucleophile and the electrophilicity of the carbonyl carbon. numberanalytics.com

Table 2: Plausible Reaction Mechanisms for this compound

| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors |

| Nucleophilic Substitution | S(_N)2 | Pentacoordinate transition state | Strength of nucleophile, solvent |

| Electrophilic Aromatic Substitution | Two-step addition-elimination | Resonance-stabilized carbocation (arenium ion) | Nature of the electrophile, directing effects of substituents |

| Nucleophilic Addition | Two-step addition | Tetrahedral alkoxide intermediate | Strength of nucleophile, electrophilicity of carbonyl carbon |

Theoretical and Computational Chemistry of 7 Chloro 1 3 Fluorophenyl 1 Oxoheptane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to elucidate the electronic structure of organic compounds. icm.edu.pl

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is crucial for predicting chemical and physical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

A hypothetical representation of the HOMO and LUMO energy levels and the resulting energy gap for 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane, as could be determined by DFT calculations, is presented in the table below.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Conformational Landscapes and Isomerism of this compound

The flexible heptanone chain of this compound allows for a complex conformational landscape. The rotation around the single bonds in the alkyl chain and the bond connecting the phenyl ring to the carbonyl group gives rise to numerous conformers with different energies. Computational methods can be used to identify the most stable conformers and the energy barriers between them. icm.edu.pl

Isomerism is another important aspect. Positional isomers, where the fluorine and chloro substituents are at different positions on the phenyl ring and alkyl chain respectively, would exhibit distinct electronic and steric properties. For instance, the position of the fluorine atom (ortho, meta, or para) would significantly alter the electronic effects on the carbonyl group and influence the molecule's reactivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, taking into account the effects of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how the molecule interacts with different solvents. In polar solvents, the polar carbonyl group will be stabilized through dipole-dipole interactions. In nonpolar solvents, the hydrophobic alkyl chain will play a more dominant role in the molecule's solvation.

Halogen bonding is a specific type of intermolecular interaction that could be significant for this molecule, involving the chlorine and fluorine atoms. nih.gov MD simulations can help in understanding the strength and nature of these interactions with other molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound and Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a compound with its reactivity. These models are built using a set of known compounds and their experimentally determined reactivities. While no specific QSRR models for this compound are available in the literature, such models could be developed for a series of its analogues.

The descriptors used in QSRR models can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. For a series of fluorophenyl-heptanone derivatives, a QSRR model could predict their reactivity in, for example, nucleophilic addition reactions at the carbonyl carbon.

Predictive Modeling for Reaction Pathways and Novel Derivatives

Computational chemistry can be used to predict the most likely reaction pathways for a given molecule. For this compound, this could involve modeling its reduction, oxidation, or substitution reactions. By calculating the activation energies for different potential pathways, the most favorable reaction conditions can be predicted.

Furthermore, computational methods are instrumental in the design of novel derivatives with desired properties. By systematically modifying the structure of this compound in silico (e.g., changing the position or type of halogen, altering the length of the alkyl chain), it is possible to screen for new molecules with enhanced reactivity or specific interaction capabilities. This predictive modeling approach can significantly streamline the process of discovering new functional molecules.

Exploration of Non Biological Applications and Material Science Potential of 7 Chloro 1 3 Fluorophenyl 1 Oxoheptane

7-Chloro-1-(3-fluorophenyl)-1-oxoheptane as a Versatile Synthetic Building Block

The potential utility of this compound as a synthetic intermediate remains largely theoretical due to a lack of specific documented examples.

Precursor in Organic Synthesis for Fine Chemicals and Specialty Products

The bifunctional nature of this compound, featuring a reactive terminal chloro group and a ketone, suggests its potential as a precursor for more complex molecules. The chloroalkane moiety could undergo nucleophilic substitution reactions, while the ketone could be a site for reactions such as reductions, reductive aminations, or aldol (B89426) condensations. However, no specific instances of its use in the synthesis of fine or specialty chemicals are documented in available literature.

Role in Agrochemical Research and Development (excluding biological activity)

In the realm of agrochemical synthesis, halogenated and fluorinated phenyl ketones are known structural motifs. These groups can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Theoretically, this compound could serve as a fragment or starting material for the synthesis of novel pesticide or herbicide candidates. Nevertheless, there are no specific studies or patents that cite the use of this compound in the development of new agrochemicals based on its synthetic utility.

Integration into Polymer Chemistry and Material Science

The application of this compound in polymer and material science is another area where specific data is wanting.

Monomer or Intermediate in Polymer Synthesis

The presence of a reactive chlorine atom suggests that this compound could potentially act as a monomer in certain types of polymerization, such as polycondensation or as an initiator in controlled radical polymerizations. The fluorophenyl ketone group could impart specific properties like thermal stability or altered surface energy to the resulting polymer. However, no studies have been found that demonstrate its use as a monomer or an intermediate in polymer synthesis.

Functionalization of Surfaces and Coatings

Molecules with long alkyl chains and reactive terminal groups are sometimes used to modify surfaces, creating functional coatings. The chloro group of this compound could be used to anchor the molecule to a substrate, while the fluorinated phenyl group could create a surface with specific properties, such as hydrophobicity or oleophobicity. This remains a hypothetical application, as no research has been published on its use for surface functionalization.

Potential in Catalysis or Ligand Design

The structure of this compound does not immediately lend itself to common catalytic applications or as a ligand for metal complexes without further chemical modification. While it could be a starting material for the synthesis of more complex ligands, there is no evidence in the scientific literature of it being utilized for this purpose. The steric and electronic properties of the molecule would need to be significantly altered to create an effective ligand or catalyst.

Precursor for Organometallic Catalysts

The chloroalkane functionality within this compound serves as a primary reactive site for the synthesis of organometallic compounds. The carbon-chlorine bond can be readily transformed into a carbon-metal bond, a fundamental step in the creation of many organometallic reagents and catalyst precursors.

One of the most common methods for activating alkyl halides is through reaction with electropositive metals like magnesium or lithium. youtube.com This would convert the heptane (B126788) chain of the molecule into a Grignard or organolithium reagent, respectively. These reagents are powerful nucleophiles and are foundational in forming new carbon-carbon bonds. While highly reactive, these intermediates are pivotal in the synthesis of more stable and selective organometallic catalysts by reacting them with salts of other metals, such as copper, palladium, or titanium.

Another potential pathway involves zinc-catalyzed cross-coupling reactions. Zinc halides have been shown to catalyze the reaction of α-chloroketones with organotin enolates. While the chlorine in this compound is not in the alpha position, the principle of zinc-mediated activation of carbon-halogen bonds is a well-established area of organometallic chemistry. The presence of the ketone could also influence the reactivity and coordination during such catalytic processes.

Ligand Scaffolds for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which is vital in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. The structure of this compound contains a prochiral ketone that can be a strategic starting point for the synthesis of novel chiral ligands.

A key step in transforming this molecule into a chiral ligand would be the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved with high enantioselectivity using various catalytic systems, including those based on chiral borane (B79455) complexes or enzymes like alcohol dehydrogenases. The resulting chiral alcohol provides a stereogenic center that can direct the stereochemistry of subsequent reactions.

This chiral alcohol can then be further functionalized. The hydroxyl group can be used as an anchor point to attach other coordinating groups, such as phosphines, amines, or other heterocycles, which are known to bind to transition metals. The long heptyl chain offers steric bulk and solubility, which can be fine-tuned to optimize the performance of a potential catalyst. The fluorinated phenyl group can also influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the metal complex. The synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans through nickel-catalyzed intramolecular asymmetric addition of aryl halides to ketones demonstrates how the functionalities present in a molecule like this compound can be leveraged to create complex chiral structures. researchgate.net

Environmental Chemistry and Analytical Method Development

Understanding the environmental behavior of synthetic organic compounds is critical. This includes their potential transformation pathways in the environment and the development of methods for their detection and quantification.

Abiotic Transformation Pathways in Environmental Systems

Should this compound be released into the environment, it could undergo several abiotic degradation processes. The primary pathways would likely involve the transformation of the chloroalkane chain and the aromatic ketone moiety.

Reductive Dehalogenation : In anoxic environments, such as saturated soils, sediments, and some groundwater aquifers, the carbon-chlorine bond can be cleaved through reductive dehalogenation. publications.gc.canih.gov This process involves the replacement of the chlorine atom with a hydrogen atom and can be mediated by naturally occurring reductants like reduced iron minerals (e.g., pyrite, magnetite) or dissolved ferrous iron (Fe(II)). nih.govresearchgate.net The rate of dehalogenation is dependent on the bond strength, with C-Cl bonds being more susceptible to cleavage than C-F bonds. wikipedia.org

Hydrolysis : The chloroalkane part of the molecule could also undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. viu.ca This reaction is generally slow for alkyl chlorides in neutral water but can be influenced by pH. The hydrolysis of organic chlorides can lead to the formation of hydrochloric acid, potentially affecting local environmental chemistry. researchgate.net

Photodegradation : The aromatic ketone portion of the molecule makes it a candidate for photodegradation. Aromatic ketones are known to absorb UV radiation, which can lead to their excitation and subsequent chemical reactions. researchgate.net In the presence of hydrogen donors, such as alcohols, aromatic ketones can undergo photocatalytic deoxygenation. rsc.org They can also act as photosensitizers, potentially contributing to the degradation of other organic compounds in the environment. researchgate.net The presence of the fluorine atom on the aromatic ring could influence the photostability and degradation pathways of the molecule.

Development of Analytical Protocols for Detection in Environmental Matrices

The detection and quantification of halogenated organic compounds like this compound in environmental samples such as water and soil require sensitive and specific analytical methods.

A common approach for the analysis of such compounds involves a multi-step process:

Sample Preparation and Extraction : The first step is to extract the compound from the environmental matrix. For water samples, this can be achieved through liquid-liquid extraction (LLE) with a non-polar solvent or by solid-phase extraction (SPE). SPE cartridges packed with a reverse-phase sorbent can effectively trap the compound from the water sample. For soil and sediment, methods like Soxhlet extraction or pressurized liquid extraction (PLE) would be employed.

Chromatographic Separation : Gas chromatography (GC) is the most suitable technique for separating volatile and semi-volatile organic compounds. A capillary column with a suitable stationary phase would be used to separate this compound from other compounds in the extract.

Detection : Due to the presence of a chlorine atom, an Electron Capture Detector (ECD) would be a highly sensitive and selective detector for this compound. For more definitive identification and quantification, a Mass Spectrometer (MS) would be used as the detector (GC-MS). The mass spectrometer can provide a unique fragmentation pattern for the molecule, confirming its identity.

| Parameter | Analytical Method | Description |

| Extraction (Water) | Liquid-Liquid Extraction (LLE) | The water sample is mixed with an immiscible organic solvent to transfer the analyte into the solvent phase. |

| Solid-Phase Extraction (SPE) | The water sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. | |

| Extraction (Soil/Sediment) | Soxhlet Extraction | Continuous extraction of the solid sample with a cycling solvent. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures to increase efficiency. | |

| Separation | Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. |

| Detection | Electron Capture Detector (ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated organics. |

| Mass Spectrometry (MS) | Provides structural information and allows for definitive identification and quantification of the analyte. | |

| Screening | Total Organic Halides (TOX) | A bulk parameter measurement for the total amount of halogenated organic compounds in a sample. viu.ca |

Future Research Directions and Uncharted Avenues for 7 Chloro 1 3 Fluorophenyl 1 Oxoheptane

Advanced Spectroscopic and Analytical Characterization Methodologies

Future research on 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane would benefit from the application of advanced spectroscopic and analytical techniques to fully elucidate its structural and electronic properties. While standard methods like NMR and mass spectrometry provide a foundational understanding, more sophisticated approaches could offer deeper insights.

Hypothetical Advanced Spectroscopic Data:

| Technique | Potential Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity between the fluorophenyl ring, the carbonyl group, and the chloroheptyl chain. |

| Solid-State NMR | Information on the crystalline packing and polymorphic forms of the compound. |

| X-ray Crystallography | Precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. |

| Fluorine-19 NMR | Detailed information about the electronic environment of the fluorine atom and its through-space interactions. |

| Computational Chemistry (DFT) | Prediction of spectroscopic data, molecular orbital analysis, and insights into the molecule's reactivity and electrostatic potential. |

Detailed research findings in this area would involve correlating experimental data with theoretical calculations to build a comprehensive electronic and structural profile of the molecule.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The presence of halogen atoms (chlorine and fluorine) and a carbonyl group in this compound suggests a rich potential for supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could play a significant role in the self-assembly of this molecule and its derivatives. rsc.orgacs.orgmdpi.combeilstein-journals.orgresearchgate.net

Future studies could explore the design of derivatives where the interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions directs the formation of predictable supramolecular architectures. For instance, the introduction of hydrogen bond donors or acceptors could lead to the formation of complex, functional assemblies.

Potential Supramolecular Synthons and Resulting Architectures:

| Intermolecular Interaction | Potential Synthon | Possible Supramolecular Architecture |

| Halogen Bonding | C-Cl···O=C, C-F···H-C | 1D chains, 2D sheets |

| Hydrogen Bonding (in derivatives) | N-H···O=C, O-H···F-C | Helices, layered structures |

| π-π Stacking | Phenyl ring stacking | Columnar or herringbone packing |

Research in this area would focus on co-crystallization experiments and the structural analysis of the resulting materials to understand the principles governing their self-assembly.

Interdisciplinary Approaches in Chemical Synthesis and Application

The synthesis and potential applications of this compound could be significantly advanced through interdisciplinary collaborations. The structural features of this compound are relevant to medicinal chemistry and materials science. numberanalytics.comsciencedaily.com

In medicinal chemistry, the fluorophenyl ketone motif is present in various biologically active molecules. numberanalytics.com Future research could involve the synthesis of a library of analogs and their screening for various biological activities. This would necessitate collaboration between synthetic chemists, biochemists, and pharmacologists.

Hypothetical Interdisciplinary Research Projects:

| Field | Research Focus | Potential Application |

| Medicinal Chemistry | Synthesis of derivatives and screening for kinase inhibition or antimicrobial activity. soton.ac.uk | Development of new therapeutic agents. |

| Materials Science | Incorporation into polymers to modify properties like flame retardancy or refractive index. | Creation of new functional materials. |

| Catalysis | Use as a ligand or precursor in organometallic catalysis. numberanalytics.com | Development of novel catalytic systems. |

These interdisciplinary projects would leverage the expertise of different fields to unlock the full potential of this chemical scaffold.

Long-Term Stability and Degradation Studies (Chemical Kinetics)

Understanding the long-term stability and degradation pathways of this compound is crucial for any potential application. Chemical kinetics studies can provide valuable data on the compound's shelf-life and decomposition mechanisms under various conditions. researchgate.netnih.govresearchgate.net

Future research should investigate the stability of the compound in different solvents, at various pH levels, and under exposure to light and heat. Identifying the degradation products would also be a key objective.

Potential Degradation Study Parameters and Expected Outcomes:

| Condition | Parameter Monitored | Potential Degradation Pathway |

| Hydrolysis (acidic/basic) | Disappearance of parent compound | Cleavage of the ketone or hydrolysis of the C-Cl bond. |

| Photostability (UV/Vis light) | Formation of photoproducts | Radical-mediated degradation or rearrangement. |

| Thermal Stability (elevated temp.) | Decomposition rate | Elimination of HCl or other fragmentation pathways. |

Kinetic data, such as reaction rate constants and activation energies, would be determined to quantify the compound's stability. These studies are essential for ensuring the reliability and safety of any product containing this compound.

Q & A

Q. Basic

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- Follow protocols for spill management (e.g., absorb with inert materials like diatomaceous earth) .

- Refer to Safety Data Sheets (SDS) for emergency procedures, though data gaps may necessitate extrapolation from structurally similar compounds.

How can computational chemistry methods predict the reactivity and regioselectivity of this compound in complex reactions?

Q. Advanced

- Molecular docking to study interactions with biological targets.

- Frontier Molecular Orbital (FMO) analysis to identify electrophilic/nucleophilic sites.

- MD simulations to assess solvent effects and conformational stability.

- QSPR models to correlate substituent effects with reaction outcomes .

What methodologies are used to assess the environmental persistence and bioaccumulation potential of halogenated ketones when experimental data is limited?

Q. Advanced

- Read-across approaches using data from structurally similar compounds (e.g., chlorophenanthrenes).

- QSAR models to predict log P (lipophilicity) and biodegradation rates.

- In vitro assays (e.g., microsomal stability tests) for metabolic pathways.

- Column leaching studies to evaluate soil mobility .

What analytical techniques are critical for quantifying this compound in mixed reaction systems?

Q. Basic

- LC-MS/MS for high sensitivity and selectivity in complex matrices.

- GC-FID for volatile derivatives.

- UV-Vis spectroscopy if chromophores are present.

Internal standards (e.g., deuterated analogs) improve quantification accuracy .

How can substituent effects on the fluorophenyl ring influence the compound's electronic properties and reactivity?

Q. Advanced

- Hammett plots to correlate substituent σ values with reaction rates.

- Electrostatic potential maps to visualize electron-deficient regions.

- Comparative studies with analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) to assess steric/electronic impacts.

Fluorine’s strong electron-withdrawing effect may enhance carbonyl electrophilicity, affecting nucleophilic attack .

What experimental approaches are used to study the compound's potential as a precursor in synthesizing biologically active derivatives?

Q. Advanced

- Parallel synthesis to generate analogs (e.g., epoxides, amides) via functional group interconversion.

- Bioactivity screening (e.g., enzyme inhibition assays) to identify lead compounds.

- SAR studies to optimize substituent patterns for target binding.

Evidence from epoxypropane derivative syntheses suggests using epoxidation or Grignard reactions to diversify the scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.